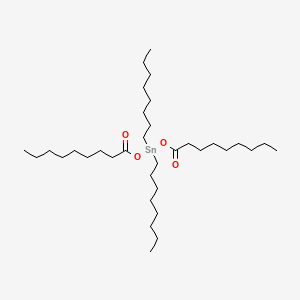

Bis(nonanoyloxy)dioctylstannane

Description

Properties

CAS No. |

85938-43-8 |

|---|---|

Molecular Formula |

C34H68O4Sn |

Molecular Weight |

659.6 g/mol |

IUPAC Name |

[nonanoyloxy(dioctyl)stannyl] nonanoate |

InChI |

InChI=1S/2C9H18O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9(10)11;2*1-3-5-7-8-6-4-2;/h2*2-8H2,1H3,(H,10,11);2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI Key |

CNOYGLBMMNHEMH-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Bis Nonanoyloxy Dioctylstannane

Fundamental Principles of Organotin Carboxylate Synthesis

The synthesis of organotin carboxylates, including Bis(nonanoyloxy)dioctylstannane, is built upon fundamental reactions in organometallic chemistry. These methods primarily involve the formation of tin-carbon bonds and the subsequent introduction of carboxylate ligands.

Alkylation Reactions of Tin Halides (e.g., SnCl4 precursors)

The initial and critical step in forming organotin compounds is the creation of a stable tin-carbon (Sn-C) bond. gelest.com A prevalent method for this is the alkylation of tin(IV) halides, most commonly tin tetrachloride (SnCl4). wikipedia.org This process involves reacting SnCl4 with an alkylating agent, which provides the organic groups that attach to the tin atom.

Common alkylating agents include Grignard reagents (RMgX) and organoaluminum compounds (R3Al). gelest.com For the synthesis of dioctyltin (B90728) precursors, an octyl Grignard reagent (e.g., octylmagnesium bromide) or trioctylaluminum (B93873) would be used. The stoichiometry of the reaction is carefully controlled to achieve the desired degree of alkylation. For instance, a 2:1 molar ratio of the alkylating agent to SnCl4 favors the formation of dialkyltin dihalides (R2SnX2), such as dioctyltin dichloride. wikipedia.org

The general reaction can be represented as: SnCl4 + 2 R-MgX → R2SnCl2 + 2 MgXCl

Redistribution reactions, also known as Kocheshkov comproportionation, offer another pathway. This involves reacting a tetraorganotin compound (R4Sn) with SnCl4. By adjusting the stoichiometric ratio of the reactants, one can control the formation of mono-, di-, and triorganotin halides. wikipedia.org For example: R4Sn + SnCl4 → 2 R2SnCl2

These organotin halides, particularly dioctyltin dichloride, are versatile intermediates for further derivatization. sysrevpharm.org

Ligand Exchange and Transesterification Approaches

Once the organotin halide intermediate is synthesized, the carboxylate groups are introduced. This is typically achieved through ligand exchange or transesterification reactions. nih.gov

Ligand Exchange: This method involves the reaction of an organotin halide (like dioctyltin dichloride) or an organotin oxide (like dioctyltin oxide) with a carboxylic acid or its salt. nih.govorientjchem.org The halide or oxide ligands on the tin atom are replaced by the carboxylate groups. The reaction with an organotin oxide and a carboxylic acid is a condensation reaction that produces water as a byproduct, which is often removed to drive the reaction to completion. orientjchem.org

From Organotin Halide: R2SnCl2 + 2 R'COONa → R2Sn(OOCR')2 + 2 NaCl

From Organotin Oxide: R2SnO + 2 R'COOH → R2Sn(OOCR')2 + H2O

These reactions are often carried out in an anhydrous organic solvent to prevent hydrolysis of the organotin halide starting material. sysrevpharm.org

Transesterification: This approach is particularly useful when starting with a different organotin carboxylate or when using an ester of the desired carboxylic acid. sciengine.com An organotin compound can catalyze the transesterification between an ester and an alcohol. google.com In the context of synthesizing this compound, a lower alkyl ester of nonanoic acid could be reacted with a dioctyltin species. The catalytic activity of organotin compounds in these reactions stems from the coordination of the carbonyl oxygen of the ester to the tin atom, which increases the electrophilicity of the carbonyl carbon. sciengine.comrsc.org

Specific Synthetic Strategies for this compound

The synthesis of this compound employs the fundamental principles above, focusing on the introduction of two octyl groups and two nonanoyloxy ligands to the tin center.

Direct Synthetic Pathways from Organotin Intermediates

The most direct and common synthetic routes to this compound start from readily available dioctyltin intermediates, primarily dioctyltin oxide (DOTO) or dioctyltin dichloride (DOTC).

The reaction of dioctyltin oxide (DOTO) with nonanoic acid is a widely used industrial method. This is a straightforward condensation reaction where the two components are heated together, often in an inert solvent. The water formed during the reaction is removed, typically by azeotropic distillation, to shift the equilibrium towards the product, ensuring a high yield of this compound.

DOTO + 2 Nonanoic Acid → this compound + H2O

Alternatively, dioctyltin dichloride (DOTC) can be reacted with a salt of nonanoic acid, such as sodium nonanoate. This reaction is a salt metathesis reaction, where the chloride ions are exchanged for the nonanoyloxy groups, forming a stable salt byproduct like sodium chloride which can be filtered off. orientjchem.org

DOTC + 2 Sodium Nonanoate → this compound + 2 NaCl

Precursor Selection and Chemical Derivatization for Nonanoyloxy Ligands

The choice of precursor for the nonanoyloxy ligand is typically straightforward, with nonanoic acid being the most common and cost-effective option. Its reaction with dioctyltin oxide is efficient and forms water as the only byproduct.

In some cases, derivatives of nonanoic acid might be used. For instance, nonanoyl chloride could be reacted with dioctyltin oxide, which would produce dioctyltin dichloride as an intermediate that then reacts further. However, this route is less direct. The use of sodium nonanoate is necessary when starting from dioctyltin dichloride to facilitate the ligand exchange. orientjchem.org This salt is easily prepared by reacting nonanoic acid with a base like sodium hydroxide.

Reaction Condition Optimization for Enhanced Yield and Selectivity

To maximize the yield and purity of this compound, optimizing the reaction conditions is a critical step in the manufacturing process. Key parameters that are manipulated include temperature, reaction time, stoichiometry of reactants, and the use of solvents or catalysts.

For the condensation reaction between dioctyltin oxide and nonanoic acid, the temperature is typically elevated to facilitate the reaction and the removal of water. However, excessively high temperatures can lead to side reactions or degradation of the product. The reaction time is also crucial; it must be long enough to ensure complete conversion but not so long as to promote unwanted byproducts. scielo.br

The stoichiometry is generally kept close to the theoretical molar ratio (1:2 of DOTO to nonanoic acid). A slight excess of the carboxylic acid can sometimes be used to ensure the complete conversion of the dioctyltin oxide. researchgate.net

The choice of solvent can also influence the reaction. While the reaction can be run neat (without a solvent), using an inert, high-boiling solvent like toluene (B28343) or xylene can aid in the azeotropic removal of water, thereby increasing the reaction rate and yield.

Below is an interactive table summarizing the optimization of reaction conditions based on common findings in organotin carboxylate synthesis.

| Parameter | Condition Range | Rationale | Potential Issues |

| Temperature | 100-150 °C | To overcome activation energy and facilitate azeotropic water removal. | Decomposition or side reactions at higher temperatures. |

| Reaction Time | 4-24 hours | To ensure complete conversion of reactants. scielo.br | Longer times may lead to byproduct formation. scielo.br |

| Stoichiometry (DOTO:Nonanoic Acid) | 1 : 2 to 1 : 2.1 | A slight excess of acid can drive the reaction to completion. | A large excess of acid can complicate purification. |

| Solvent | Neat or Toluene/Xylene | Solvent facilitates heat transfer and azeotropic removal of water. | Solvent removal and recycling adds to process cost. |

| Catalyst | Generally not required | The reactants themselves are often reactive enough under thermal conditions. | May be used in transesterification routes to enhance rate. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to produce a high-purity product with excellent yield, suitable for its various industrial applications. researchgate.net

Solvent Effects and Catalytic Promoters in Organostannane Synthesis

The synthesis of this compound, also known as dioctyltin di(pelargonate), typically involves the esterification of dioctyltin oxide with nonanoic acid. The choice of solvent and the use of catalytic promoters are pivotal in directing the reaction towards high efficiency and purity.

The reaction can be conducted in the presence of various organic solvents. Anhydrous conditions are generally preferred to prevent hydrolysis of the reactants and products. researchgate.net Solvents such as toluene, xylene, benzene, n-propyl alcohol, isopropyl alcohol, and ethyl acetate (B1210297) have been noted for the preparation of alkyltin carboxylates. researchgate.net The solvent's role extends beyond simply dissolving the reactants; it can influence the reaction equilibrium, particularly in the removal of water, which is a byproduct of the esterification. Azeotropic removal of water using a Dean-Stark apparatus is a common strategy to drive the reaction to completion. um.edu.my

While organotin compounds like this compound can themselves act as Lewis acid catalysts in esterification reactions, the inclusion of external catalytic promoters can further enhance reaction rates. lupinepublishers.comresearchgate.net The catalytic mechanism often involves the coordination of the carbonyl oxygen of the carboxylic acid to the tin atom, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol (in transesterification) or, in this case, the formation of the ester linkage. dntb.gov.ua For the synthesis of similar polyester (B1180765) compounds, organotin catalysts such as butylstannoic acid, dibutyltin (B87310) oxide, and monobutyltin (B1198712) tris(2-ethylhexanoate) have been effectively used. ontosight.ai

The selection of a suitable solvent system is a balance between reactant solubility, reaction temperature, and the ease of water removal. The polarity of the solvent can impact the stability of intermediates and transition states, thereby affecting the reaction kinetics. For instance, non-polar solvents like toluene are effective for azeotropic water removal, while more polar solvents might better solubilize the reactants.

Table 1: Potential Solvents for the Synthesis of this compound

| Solvent | Polarity | Boiling Point (°C) | Key Features |

| Toluene | Non-polar | 111 | Effective for azeotropic water removal. |

| Xylene | Non-polar | ~140 | Higher boiling point allows for higher reaction temperatures. |

| n-Propyl Alcohol | Polar | 97 | Can act as both solvent and reactant in some esterifications. |

| Isopropyl Alcohol | Polar | 82 | Similar to n-propyl alcohol with a lower boiling point. |

| Ethyl Acetate | Polar aprotic | 77 | Good solvency for a range of organic compounds. |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that significantly dictate the kinetics of the esterification reaction to form this compound. The reaction rate generally increases with temperature, as it provides the necessary activation energy for the molecular collisions to result in a chemical reaction. unsri.ac.id

A solvent-free approach for the preparation of diorganotin dicarboxylates has been reported, reacting a diorganotin oxide with a dicarboxylic acid or its anhydride (B1165640) at temperatures ranging from 45°C to 70°C. google.com This method emphasizes the importance of constant mixing to ensure homogeneity and efficient heat transfer. For the esterification of free fatty acids, studies have shown that an increase in temperature generally leads to a higher initial reaction rate. unsri.ac.idundip.ac.id

The influence of pressure on esterification reactions can be complex. In reactions conducted in supercritical fluids, such as carbon dioxide, pressure can significantly affect the phase behavior of reactants and products, thereby influencing equilibrium conversion and selectivity. sigmaaldrich.com For the synthesis of this compound, which is typically carried out in the liquid phase, the primary role of pressure control is often to maintain the solvent at its boiling point for reflux and azeotropic water removal. Applying a vacuum can be beneficial, particularly during the final stages of the reaction or during purification, to remove volatile impurities and the last traces of water or solvent at lower temperatures, thus preventing thermal degradation of the product. google.com

Kinetic studies on similar esterification reactions often reveal a pseudo-first or second-order dependence on the reactant concentrations. For the esterification of free fatty acids with an alcohol catalyzed by tin chloride, a first-order dependence on both the fatty acid and the catalyst concentration has been reported. researchgate.net

Table 2: General Influence of Temperature on Esterification Reactions

| Temperature Range | Expected Outcome |

| Low (e.g., < 50°C) | Slow reaction rate, potentially incomplete conversion. |

| Moderate (e.g., 50-100°C) | Increased reaction rate, suitable for many solvent-based syntheses. |

| High (e.g., > 100°C) | Rapid reaction rate, but increased risk of side reactions and thermal degradation. |

Advanced Separation and Purification Techniques for Dioctylstannane Isolation

Following the synthesis of this compound, the crude product mixture typically contains unreacted starting materials, byproducts, and the catalyst. Achieving the high purity required for its applications, such as a stabilizer in PVC or a catalyst in polyurethane production, necessitates the use of advanced separation and purification techniques. ontosight.ai

Liquid-liquid extraction (LLE) is a versatile technique for the initial workup of the reaction mixture. mastelf.comresearchgate.net This method exploits the differential solubility of the target compound and impurities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mastelf.com For organotin compounds, LLE can be used to remove water-soluble impurities. The pH of the aqueous phase can be adjusted to selectively extract acidic or basic impurities. For instance, washing the organic phase containing the crude product with a dilute basic solution can remove unreacted nonanoic acid. Conversely, an acidic wash can remove certain tin-containing impurities. researchgate.net The choice of the organic solvent in LLE is crucial and depends on the solubility of this compound and its immiscibility with water.

Recrystallization is a powerful method for purifying solid organic compounds. google.com The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be highly soluble or insoluble at all temperatures. For long-chain alkyltin carboxylates like this compound, a mixture of solvents is often employed. researchgate.net Common solvent pairs include a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is sparingly soluble. The gradual addition of the poor solvent to a solution of the compound in the good solvent can induce crystallization.

Chromatography offers a high degree of separation and is often used to achieve very high purity. High-Performance Liquid Chromatography (HPLC) is particularly suitable for the purification of non-volatile compounds like this compound. nih.gov In normal-phase HPLC, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. For the separation of other organotin compounds, a cyanopropyl column with a mobile phase of hexane-acetonitrile-THF has been successfully used. ontosight.ai In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase, often a mixture of water with methanol (B129727) or acetonitrile. rsc.org The optimization of the mobile phase composition, including the solvent ratio and the use of additives like buffers, is critical for achieving the desired separation. nih.gov

Table 3: Overview of Purification Techniques for this compound

| Technique | Principle | Typical Application | Key Parameters |

| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Initial workup to remove bulk impurities | Solvent choice, pH of aqueous phase, solvent ratios |

| Recrystallization | Temperature-dependent solubility | Final purification of solid product | Solvent/solvent mixture, cooling rate |

| HPLC | Differential partitioning between stationary and mobile phases | High-purity isolation, analytical quantification | Column type (stationary phase), mobile phase composition, flow rate, detection method |

Mechanistic Characterization and Structural Elucidation of Bis Nonanoyloxy Dioctylstannane

Spectroscopic Analyses for Molecular Architecture Determination

Spectroscopic methods are fundamental in defining the connectivity of atoms and the nature of the chemical bonds within the Bis(nonanoyloxy)dioctylstannane molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the solution-state structure of this compound. Analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides detailed information about the chemical environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the dioctyl and nonanoyloxy moieties. The protons of the octyl chains attached to the tin atom would appear as a series of multiplets in the aliphatic region (approximately 0.8-1.7 ppm). The terminal methyl protons would be observed as a triplet around 0.9 ppm. The methylene protons adjacent to the tin atom (α-CH₂) are characteristically shifted downfield. For the nonanoyloxy groups, the α-methylene protons to the carbonyl group would resonate at a distinct chemical shift, typically around 2.2-2.5 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the nonanoyloxy ligand is expected to have a characteristic resonance in the downfield region, typically between 170 and 180 ppm. The various methylene and methyl carbons of the octyl and nonanoyl chains will appear in the aliphatic region (approximately 14-40 ppm). The carbon atoms directly bonded to the tin atom will exhibit satellite peaks due to coupling with the ¹¹⁹Sn and ¹¹⁷Sn isotopes.

¹¹⁹Sn NMR: ¹¹⁹Sn NMR is particularly informative for organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is sensitive to the coordination number and geometry of the tin atom. For a four-coordinate, tetracoordinate dioctyltin (B90728) dicarboxylate in a non-coordinating solvent, the ¹¹⁹Sn chemical shift is expected in a specific range that is characteristic of this geometry.

Interactive Data Table: Expected NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) |

| ¹H | CH₃ (Octyl & Nonanoyl) | ~ 0.9 | Triplet | J ≈ 7 Hz |

| ¹H | -(CH₂)n- (Octyl & Nonanoyl) | ~ 1.2-1.7 | Multiplet | - |

| ¹H | α-CH₂ (to C=O, Nonanoyl) | ~ 2.3 | Triplet | J ≈ 7.5 Hz |

| ¹H | α-CH₂ (to Sn, Octyl) | ~ 1.0-1.2 | Multiplet | - |

| ¹³C | C=O (Nonanoyloxy) | ~ 175 | Singlet | - |

| ¹³C | Aliphatic Carbons | ~ 14-40 | Multiple Signals | - |

| ¹¹⁹Sn | Sn | -100 to -150 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. The data presented are representative values for similar dioctyltin dicarboxylates.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylate groups. The position of this band provides insight into the coordination of the carboxylate ligand to the tin center. A significant separation between the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching frequencies is indicative of a monodentate or bidentate coordination mode. Other characteristic bands include the C-H stretching vibrations of the alkyl chains and the Sn-C and Sn-O stretching vibrations in the far-infrared region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the symmetric vibrations and the Sn-C bonds, which often give rise to strong Raman signals. The symmetric C=O stretch and the Sn-C symmetric stretch are expected to be prominent in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H stretching | 2850-2960 | 2850-2960 | Strong (IR), Medium (Raman) |

| C=O stretching (asymmetric) | ~ 1580-1650 | - | Strong (IR) |

| C=O stretching (symmetric) | ~ 1380-1420 | ~ 1380-1420 | Strong (IR), Medium (Raman) |

| CH₂ bending | ~ 1465 | ~ 1465 | Medium |

| Sn-O stretching | ~ 450-550 | ~ 450-550 | Medium |

| Sn-C stretching | ~ 500-600 | ~ 500-600 | Medium (IR), Strong (Raman) |

Note: These are approximate frequency ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ or other adducts can be observed, confirming the molecular mass.

The fragmentation pattern in mass spectrometry provides valuable structural information. For dialkyltin dicarboxylates, common fragmentation pathways involve the successive loss of the alkyl and carboxylate groups from the tin atom. The presence of tin's characteristic isotopic pattern (multiple stable isotopes) for tin-containing fragments is a definitive diagnostic tool.

Expected Fragmentation Pathways:

Loss of a nonanoyloxy radical: [M - OCO(CH₂)₇CH₃]⁺

Loss of an octyl radical: [M - C₈H₁₇]⁺

Further fragmentation leading to ions such as [Sn(C₈H₁₇)₂]⁺ and [Sn(C₈H₁₇)]⁺.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound (C₃₄H₆₈O₄Sn)

| Adduct / Fragment | Calculated m/z |

| [M+H]⁺ | 661.4212 |

| [M+Na]⁺ | 683.4032 |

| [M - C₈H₁₇]⁺ | 547.2897 |

| [M - C₉H₁₇O₂]⁺ | 503.2948 |

Note: The m/z values are based on the most abundant isotopes. The observed spectrum will show a characteristic isotopic cluster for each tin-containing fragment.

X-ray Crystallography for Solid-State Conformation and Coordination Geometry (if applicable)

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. However, based on crystallographic data of analogous dioctyltin dicarboxylates, a distorted tetrahedral or a higher-coordinate geometry around the tin atom can be anticipated in the solid state. The carboxylate ligands can coordinate in a monodentate, bidentate chelating, or bridging fashion, leading to different supramolecular structures. A definitive determination of the solid-state conformation, bond lengths, bond angles, and intermolecular interactions awaits successful single-crystal growth and X-ray analysis.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or any isomeric impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of organotin compounds. A C18 column with a mobile phase consisting of a mixture of organic solvents (e.g., acetonitrile, methanol) and water is typically employed. Detection can be achieved using a UV detector if the compound has a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS).

Gas Chromatography (GC): Due to the low volatility and thermal lability of many organotin compounds, direct GC analysis can be challenging. However, derivatization to more volatile species can facilitate GC analysis. GC coupled with mass spectrometry (GC-MS) provides excellent separation and identification capabilities. The use of a high-temperature capillary column and appropriate temperature programming is crucial for the successful analysis of such compounds.

These chromatographic methods are vital for quality control, ensuring the compound meets the required purity specifications for its intended applications.

Catalytic Functions and Reaction Mechanisms of Bis Nonanoyloxy Dioctylstannane

General Overview of Organotin Compounds as Catalysts in Organic Transformations

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have established a significant role as catalysts in a variety of industrial organic transformations. researchgate.netwikipedia.org Their versatility stems from the unique properties of the tin atom, which can exist in different oxidation states, though organotin(IV) compounds are the most stable and widely used. rjpbcs.com These compounds function as effective catalysts in processes such as esterification, transesterification, and the synthesis of polymers like polyurethanes and silicones. researchgate.netwikipedia.orggelest.com

The catalytic activity of organotin compounds is largely attributed to the Lewis acidic nature of the tin center. rjpbcs.comlupinepublishers.com The tin atom can coordinate with reactants containing hydroxyl groups, such as alcohols or silanols, thereby activating them for subsequent reactions. gelest.com This coordination is a key step in many organotin-catalyzed mechanisms. gelest.com Depending on the specific reaction, the mechanism can involve the formation of an intermediate tin alkoxide followed by an insertion step, or the tin compound may act as a Lewis acid to facilitate the reaction between other components. lupinepublishers.comnih.gov While highly effective, the use and choice of organotin catalysts are also influenced by reaction conditions, such as temperature, as they can be less active than strong acids or bases but offer the advantage of minimizing side reactions. gelest.com

Bis(nonanoyloxy)dioctylstannane in Polymerization Catalysis

This compound, a type of dioctyltin (B90728) carboxylate, is utilized as a catalyst in polymerization reactions. ontosight.aiontosight.ai Its primary application in this context is to facilitate the formation of polymers, contributing to improved product quality and process efficiency. ontosight.aiontosight.ai Like other diorganotin carboxylates, its catalytic function is central to the synthesis of specific polymer linkages. wikipedia.org

Catalysis of Urethane (B1682113) Linkage Formation (e.g., Polyurethane Foam Synthesis)

This compound and similar diorganotin carboxylates, such as dibutyltin (B87310) dilaurate, are effective catalysts for the formation of polyurethanes. wikipedia.orgontosight.ai The fundamental reaction in polyurethane synthesis is the addition of an alcohol (polyol) to an isocyanate, forming a urethane linkage. gelest.com Organotin compounds significantly accelerate this reaction. gelest.comnih.gov The catalyst's role is crucial in the production of various polyurethane products, including foams, coatings, and sealants. lupinepublishers.comontosight.ai

Role as a Stabilizer in Polymer Degradation Processes

Beyond its catalytic functions, this compound also serves a critical role as a stabilizer, particularly in preventing the degradation of polyvinyl chloride (PVC). ontosight.ai PVC is inherently unstable at the high temperatures required for its processing, and it is also susceptible to degradation upon exposure to light. gelest.comncsu.edu Organotin stabilizers, including octyltin (B230729) derivatives, are added to PVC formulations to enhance its thermal and light stability, thereby preserving its physical properties and extending its service life. baerlocher.comseepvcforum.com

Stabilizing Mechanisms in Polyvinyl Chloride (PVC) against Thermal and Photo-Induced Degradation

The degradation of PVC proceeds via a dehydrochlorination process, where hydrogen chloride (HCl) is eliminated from the polymer backbone. gelest.comiyte.edu.tr This initial loss of HCl creates unstable allylic chloride sites and initiates a chain reaction of further HCl loss, leading to the formation of conjugated polyene sequences. iyte.edu.tr These polyenes absorb visible light, causing the material to yellow and eventually turn black, while also becoming brittle. iyte.edu.tr

Organotin stabilizers like this compound counteract this degradation through several key mechanisms:

HCl Scavenging : The stabilizer reacts with and neutralizes the hydrogen chloride that is released during the initial stages of degradation. gelest.comiyte.edu.trnih.gov This is a crucial function, as HCl itself acts as a catalyst for further degradation. iyte.edu.tr The tin center, being a Lewis acid, effectively traps the chloride. nih.govmdpi.comkoreascience.kr

Substitution of Labile Chlorine Atoms : The stabilizer replaces the reactive allylic chlorine atoms on the PVC chain with more stable ligands (e.g., carboxylate groups). ncsu.eduiyte.edu.tr This action prevents the initiation of the "unzipping" dehydrochlorination reaction, thus providing long-term stability. ncsu.eduiyte.edu.tr

Antioxidant Activity : Organotin compounds can also function as antioxidants. They decompose hydroperoxides that form during photo-oxidation, preventing them from initiating further degradation pathways. iyte.edu.trmdpi.com

UV Absorption and Radical Scavenging : In photo-degradation, the additives can absorb UV radiation and dissipate it as harmless heat. mdpi.com They can also act as radical scavengers, reacting with harmful radical intermediates (POO•) to form stable species, thereby interrupting the photo-oxidation chain reaction. nih.govmdpi.commdpi.com

The effectiveness of octyltin stabilizers has led to their approval in many regions for sensitive applications such as food packaging and medical devices. baerlocher.comseepvcforum.comnexuspolychem.com

Chemical Interactions with Degradation Intermediates and Products

The primary chemical interaction of an organotin stabilizer during PVC degradation is its reaction with hydrogen chloride. This acid-base reaction results in the formation of an organotin chloride. nih.govmdpi.com

A second critical interaction is the displacement of labile chlorine atoms from the PVC polymer chain. The organotin compound exchanges its carboxylate or mercaptide ligands for the chlorine atom at an allylic site on the polymer. iyte.edu.tr This process interrupts the formation of conjugated double bonds, which are responsible for discoloration. iyte.edu.tr

Furthermore, organotin stabilizers can interact with and decompose hydroperoxides (POOH), which are key intermediates in the oxidative degradation of PVC. iyte.edu.trmdpi.comkoreascience.kr The tin compound can react with the hydroperoxide, preventing it from breaking down into radicals that would otherwise continue the degradation cycle. iyte.edu.trmdpi.com They also scavenge peroxide radicals (POO•), forming stable intermediates and halting the photo-oxidation process. mdpi.comkoreascience.kr

Comparative Analysis of Catalytic Activity and Selectivity with Other Organotin Catalysts

The catalytic performance of this compound is best understood through a comparative lens, examining its activity and selectivity against other organotin catalysts commonly employed in industrial applications, such as polyurethane synthesis. The structure of an organotin catalyst, specifically the nature of the alkyl and carboxylate groups attached to the tin atom, significantly influences its catalytic properties.

Organotin compounds, including this compound, are highly effective catalysts for the reaction between isocyanates and polyols to form polyurethanes. reaxis.com Their high selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction is a key advantage, as the latter leads to the formation of urea (B33335) and carbon dioxide, which can cause undesirable foaming in non-foam applications. researchgate.netwernerblank.com

The catalytic activity of dialkyltin dicarboxylates is influenced by both the length of the alkyl chains (R in R₂Sn(OCOR')₂) and the nature of the carboxylate group (R'COO). While specific kinetic data for this compound is not extensively available in public literature, general trends observed for analogous dioctyltin and dibutyltin compounds can provide valuable insights.

Influence of Alkyl Group Chain Length:

Generally, the catalytic activity of dialkyltin dicarboxylates tends to decrease as the length of the alkyl chains attached to the tin atom increases. For instance, dibutyltin derivatives are often more catalytically active than their dioctyltin counterparts. This is attributed to the increased steric hindrance around the tin center in dioctyltin compounds, which can impede the coordination of reactants. However, dioctyltin catalysts like this compound are often favored in applications where lower toxicity is a primary concern.

Influence of the Carboxylate Ligand:

The carboxylate ligand plays a crucial role in the catalytic cycle. Studies on various organotin dicarboxylates have shown that the nature of the carboxylate group can affect the catalyst's activity and stability. nih.govresearchgate.net For aliphatic isocyanates, the carboxylate ligand content has been shown to significantly influence the reaction rate. nih.gov The nonanoyloxy group in this compound, being a medium-chain carboxylate, is expected to provide a balance of catalytic activity and hydrolytic stability.

Selectivity:

Organotin catalysts are generally known for their high selectivity towards the gelling reaction (isocyanate-polyol) over the blowing reaction (isocyanate-water). reaxis.com This selectivity is critical in producing high-quality, non-porous polyurethane elastomers, coatings, adhesives, and sealants. While specific selectivity data for this compound is scarce, it is expected to follow this general trend. The choice between different organotin catalysts often involves a trade-off between catalytic activity, selectivity, and regulatory considerations.

To illustrate the comparative performance, the following table provides a generalized comparison based on typical observations for different classes of organotin catalysts in a representative polyurethane formulation.

Table 1: Illustrative Comparative Catalytic Performance of Organotin Catalysts in a Polyurethane System

| Catalyst | Relative Gel Time | Relative Tack-Free Time | Selectivity (Gelling/Blowing) |

| Dibutyltin Dilaurate (DBTDL) | Fast | Fast | High |

| This compound | Moderate | Moderate | High |

| Dioctyltin Dilaurate (DOTL) | Moderate-Slow | Moderate-Slow | Very High |

| Dibutyltin Diacetate (DBTDA) | Very Fast | Very Fast | Moderate-High |

Note: This table presents generalized, illustrative data based on established trends for organotin catalysts. Specific performance can vary depending on the formulation and reaction conditions.

Kinetic Studies and Reaction Pathway Investigations in Catalytic Cycles

The catalytic mechanism of organotin dicarboxylates, including this compound, in urethane formation has been a subject of considerable research. While a universally accepted detailed mechanism is still debated and can be influenced by reaction conditions such as solvent polarity, a general consensus points towards a Lewis acid-catalyzed pathway involving the formation of a key intermediate. nih.govresearchgate.netresearchgate.net

Proposed Reaction Mechanism:

The most widely accepted mechanism for urethane formation catalyzed by dialkyltin dicarboxylates proceeds through the following general steps:

Alcoholysis of the Catalyst: The first step involves the reaction of the organotin catalyst, R₂Sn(OCOR')₂, with an alcohol (polyol) to form a tin alkoxide intermediate, R₂Sn(OCOR')(OR''), and a carboxylic acid molecule. This is a reversible equilibrium reaction.

R₂Sn(OCOR')₂ + R''OH ⇌ R₂Sn(OCOR')(OR'') + R'COOH

Coordination of Isocyanate: The newly formed tin alkoxide then coordinates with the isocyanate molecule. This coordination is believed to occur at the nitrogen atom of the isocyanate group, which activates the isocyanate for nucleophilic attack. nih.govresearchgate.net

Nucleophilic Attack and Urethane Formation: The coordinated isocyanate is then attacked by another alcohol molecule from the reaction medium. This step leads to the formation of the urethane linkage and the regeneration of the tin alkoxide, which can then participate in another catalytic cycle.

Alternatively, the alcohol moiety in the tin alkoxide intermediate can directly attack the coordinated isocyanate, leading to urethane formation and regeneration of the initial catalyst after reaction with another alcohol molecule.

Kinetic Profile:

The kinetics of polyurethane formation catalyzed by organotin compounds typically follow second-order kinetics, being first order with respect to both the isocyanate and the hydroxyl groups, particularly at constant catalyst concentration. researchgate.net The rate of reaction is significantly influenced by the concentration of the catalyst and the temperature.

The rate-determining step in the catalytic cycle is generally considered to be the nucleophilic attack of the alcohol on the coordinated isocyanate. The structure of the organotin catalyst directly impacts the kinetics by influencing the ease of formation and the reactivity of the tin alkoxide intermediate.

Reaction Pathway Investigations:

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the energetics of the reaction pathway. nih.govnih.gov These studies support the formation of an organotin alkoxide complex as the dominant catalytic species. nih.gov The free energy diagrams generated from these studies help to elucidate the stability of intermediates and the energy barriers of transition states, providing a deeper understanding of the catalytic cycle.

While specific kinetic parameters and detailed reaction pathway investigations for this compound are not widely published, the general principles derived from studies on analogous dialkyltin dicarboxylates provide a robust framework for understanding its catalytic function.

Structure Reactivity Relationships in Dioctylstannane Systems

Influence of Alkyl Group Length and Branching on Central Tin Atom Reactivity

The nature of the alkyl groups directly attached to the tin atom significantly modulates the reactivity of dioctylstannane compounds. In bis(nonanoyloxy)dioctylstannane, the two octyl chains play a crucial role in determining the steric and electronic environment of the tin center.

The length and branching of the alkyl groups influence the Lewis acidity of the tin atom. researchgate.net Longer alkyl chains, such as the octyl groups in this compound, exert a greater electron-donating inductive effect (+I) compared to shorter chains like butyl or methyl groups. This increased electron density on the tin atom can theoretically reduce its Lewis acidity, potentially affecting its catalytic activity in reactions that rely on the coordination of an electrophilic tin center.

However, the steric hindrance imposed by the bulky octyl groups is often a more dominant factor. The space-filling nature of these long alkyl chains can impede the approach of substrates to the catalytic tin center, thereby influencing reaction rates. This is a critical consideration in processes like urethane (B1682113) formation, where the coordination of both an alcohol and an isocyanate to the tin atom is a key step in the catalytic cycle. nih.gov

The comparative effects of different alkyl groups on the reactivity of dialkyltin compounds are a subject of ongoing research. While direct kinetic data for this compound is not always available, trends can be inferred from related systems. For instance, in some applications, dioctyltin (B90728) compounds have been observed to exhibit different catalytic activities compared to their dibutyltin (B87310) counterparts, a phenomenon that can be attributed to the combined electronic and steric effects of the alkyl chains. nih.govrsc.org

Table 1: Comparative Properties of Dialkyltin Compounds

| Property | Dibutyltin Compounds | Dioctyltin Compounds | Influence on Reactivity |

| Alkyl Chain Length | C4 | C8 | Longer chain in dioctyltin increases steric bulk. |

| Inductive Effect | Moderate +I effect | Stronger +I effect | May slightly decrease Lewis acidity of the tin center. |

| Steric Hindrance | Moderate | Significant | Can hinder substrate access to the catalytic site. rsc.org |

| Solubility | Good in non-polar solvents | Enhanced in non-polar solvents | Affects catalyst performance in different reaction media. |

Impact of Carboxylate Ligand Structure (e.g., Nonanoyloxy) on Catalytic Performance

In the context of urethane catalysis, the reaction is believed to proceed through the formation of an organotin alkoxide complex. nih.govrsc.org The carboxylate ligand is displaced by an alcohol molecule to form the active catalytic species. The lability of the tin-carboxylate bond is therefore a critical parameter. The nonanoyloxy group, with its C9 aliphatic chain, can influence the ease of this displacement.

Furthermore, the nature of the carboxylate can affect the stability of the catalyst and its interaction with the reactants. For example, in the production of polyurethanes, different organotin dicarboxylates can lead to variations in reaction times and the properties of the final polymer. google.com The choice of carboxylate ligand can be tailored to optimize the catalytic process for specific applications.

Research into organotin dicarboxylates has shown that the catalytic activity is sensitive to the structure of the carboxylate ligand. nih.gov While a direct comparison with a wide range of carboxylates for dioctyltin systems is specific to each reaction, the general principle holds that the electronic and steric properties of the carboxylate are key determinants of catalytic efficacy.

Table 2: Influence of Carboxylate Ligands on Organotin Catalyst Performance

| Carboxylate Ligand | General Formula | Key Characteristics | Impact on Catalysis |

| Acetate (B1210297) | CH₃COO⁻ | Short chain, relatively polar. | Can lead to different reaction kinetics compared to longer chains. |

| Laurate | C₁₁H₂₃COO⁻ | Long aliphatic chain. | Enhances solubility in non-polar media, can influence the stability of intermediates. rsc.org |

| Nonanoate | C₈H₁₇COO⁻ | Medium-length aliphatic chain. | Balances solubility and reactivity, commonly used in various catalytic systems. |

| Maleate | ⁻OOCCH=CHCOO⁻ | Unsaturated, capable of different coordination modes. | Can lead to different catalyst structures and reactivity profiles. nih.gov |

Stereoelectronic Effects Governing Coordination Geometry and Ligand Exchange Processes

The reactivity of this compound is fundamentally governed by stereoelectronic effects, which are the combined influence of steric and electronic factors on the molecule's structure and reaction pathways. nih.gov The tin atom in dialkyltin dicarboxylates can adopt various coordination numbers, typically ranging from four to seven, leading to different geometries such as tetrahedral, trigonal bipyramidal, or octahedral. nih.gov

The coordination geometry is a dynamic feature, influenced by the solvent and the presence of other coordinating species. In solution, this compound is likely to exist in equilibrium between different coordinated forms. The carboxylate ligands can bind to the tin atom in a monodentate or bidentate fashion, further contributing to the structural diversity. researchgate.net

Ligand exchange is a crucial step in many catalytic cycles involving organotin compounds. sysrevpharm.org In the case of this compound, the exchange of a nonanoyloxy ligand for an alcohol molecule is a prerequisite for the formation of the active catalyst in urethane synthesis. nih.gov The rate of this exchange is influenced by several factors, including the strength of the tin-oxygen bond, the steric bulk around the tin center, and the nucleophilicity of the incoming ligand. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Organotin Catalysis (if applicable)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that attempt to correlate the chemical structure of a compound with its biological or chemical activity. In the context of organotin catalysis, QSAR models could be powerful tools for predicting the catalytic performance of new compounds and for designing more efficient catalysts.

While QSAR studies have been applied to organotin compounds to predict their antimicrobial activity, specific QSAR models focusing on the catalytic activity of this compound in reactions like urethane formation are not extensively reported in the public domain. nih.gov Developing such models would require a large dataset of structurally diverse organotin catalysts and their corresponding experimentally determined catalytic activities.

A hypothetical QSAR model for organotin catalysts in a specific reaction might include descriptors such as:

Steric parameters: Molecular volume, surface area, and specific measures of steric hindrance around the tin atom.

Electronic parameters: Partial atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO).

Topological indices: Descriptors that quantify the branching and connectivity of the molecule.

Such a model could provide valuable insights into the key structural features that govern the catalytic activity of this compound and related compounds, paving the way for the rational design of next-generation organotin catalysts.

Theoretical and Computational Investigations of Bis Nonanoyloxy Dioctylstannane

Density Functional Theory (DFT) for Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For dialkyltin(IV) dicarboxylates, DFT calculations, often using hybrid functionals like B3LYP with a 6-31G(d,p) basis set, are employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties. researchgate.net

In structures similar to Bis(nonanoyloxy)dioctylstannane, the central tin atom is typically coordinated to two alkyl chains (octyl groups) and two carboxylate ligands (nonanoyloxy groups). DFT studies on these types of compounds help elucidate the nature of the Sn-O and Sn-C bonds. The calculations can reveal the charge distribution, showing the electrophilic nature of the tin center and the nucleophilic character of the carboxylate oxygen atoms.

Key energetic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, providing insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity. For analogous compounds, these calculations help in understanding their stability and potential as catalysts or stabilizers. researchgate.net

Natural Bond Orbital (NBO) analysis, another tool often used alongside DFT, provides further details on the bonding, including hybridization and the nature of donor-acceptor interactions between filled and vacant orbitals. researchgate.net This would reveal the specific contributions of the tin, oxygen, and carbon atoms to the molecular orbitals of this compound.

Table 1: Representative DFT-Calculated Properties for a Generic Dialkyltin Dicarboxylate

| Parameter | Description | Typical Inferred Value Range |

| Sn-O Bond Length | The distance between the tin atom and the oxygen atom of the carboxylate group. | 2.10 - 2.25 Å |

| Sn-C Bond Length | The distance between the tin atom and the carbon atom of the octyl group. | 2.15 - 2.20 Å |

| O-Sn-O Bond Angle | The angle formed by the two oxygen atoms and the central tin atom. | Varies with coordination (typically distorted tetrahedral or trigonal bipyramidal) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.0 to -7.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity. | 5.0 - 6.5 eV |

Note: These values are illustrative and based on general findings for dialkyltin dicarboxylates. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, with its long octyl and nonanoyloxy chains, MD simulations are invaluable for exploring its conformational landscape.

These simulations can predict the various shapes (conformers) the molecule can adopt in different environments (e.g., in solution or in a polymer matrix) and the energy barriers between these conformations. The long alkyl chains can fold and interact in numerous ways, and the carboxylate ligands can rotate around the Sn-O bonds. MD studies would map these motions, identifying the most stable, low-energy conformations. figshare.com

Key insights from MD simulations would include:

Conformational Preferences: Identifying the most probable spatial arrangements of the octyl and nonanoyloxy groups.

Ligand Flexibility: Quantifying the degree of movement and flexibility of the nonanoyloxy ligands, which is crucial for understanding how the molecule interacts with other substances, for instance, in a catalytic process.

Solvent Effects: Simulating how the presence of different solvents influences the molecule's conformation and dynamics. figshare.com

Understanding the conformational dynamics is essential for predicting how the molecule will behave in practical applications, such as its effectiveness as a PVC stabilizer or a catalyst, where its shape and the accessibility of the tin center are critical.

Computational Modeling of Reaction Pathways and Transition States in Catalytic Cycles

Dialkyltin dicarboxylates are known to be effective catalysts for various chemical reactions, including esterifications, transesterifications, and polyurethane formation. Computational modeling, particularly using DFT, can be used to map the entire reaction mechanism at an atomic level. jmchemsci.com

For a reaction catalyzed by this compound, computational modeling would involve:

Reactant Complex Formation: Modeling the initial interaction and binding of the reactant molecules (e.g., an alcohol and an acid) to the tin center.

Transition State Identification: Locating the highest energy point along the reaction coordinate, known as the transition state. The structure and energy of the transition state determine the reaction rate. For organotin-catalyzed reactions, this often involves the coordination of reactants to the tin atom, followed by nucleophilic attack.

Intermediate Formation: Identifying any stable intermediates that form during the reaction.

Product Release: Modeling the dissociation of the product from the tin catalyst, regenerating it for the next cycle.

By calculating the activation energies for each step, researchers can determine the rate-limiting step of the reaction and understand how the catalyst facilitates the transformation. jmchemsci.com These studies can explain the high efficiency of tin catalysts and provide a basis for designing new, improved catalysts.

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the computational electronic structure of a molecule that can be used to predict its reactivity and selectivity. nih.gov These descriptors provide a quantitative basis for structure-activity relationships.

For this compound, relevant descriptors would include:

Global Reactivity Descriptors:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. Softer molecules are generally more reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. This is particularly relevant for understanding the catalytic activity of the tin center. researchgate.net

Local Reactivity Descriptors (Site-Specific):

Fukui Functions: These indicate which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the Fukui functions would likely highlight the tin atom as the primary electrophilic site and the carboxylate oxygens as nucleophilic sites. researchgate.net

Atomic Charges: The calculated partial charge on each atom. A high positive charge on the tin atom would confirm its role as a Lewis acid catalyst. nih.gov

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula (Conceptual) | Significance for Reactivity |

| Electronegativity (χ) | χ ≈ -(I + A)/2 | Predicts the direction of charge transfer in a reaction. |

| Chemical Hardness (η) | η ≈ (I - A)/2 | Indicates resistance to deformation; related to the HOMO-LUMO gap. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic character of the molecule. |

| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)ᵥ | Identifies the most reactive sites within the molecule for specific types of attack. |

(Where I = Ionization Potential, A = Electron Affinity, ρ(r) = electron density, N = number of electrons, v = external potential)

By correlating these computed descriptors with experimental reactivity data for a series of related organotin compounds, quantitative structure-activity relationship (QSAR) models can be developed. These models would allow for the prediction of the catalytic activity or stabilizing efficiency of this compound without the need for extensive laboratory experiments.

Degradation Pathways and Environmental Transformation of Organotin Compounds Chemical Perspectives

Mechanistic Studies of Hydrolytic and Photolytic Degradation in Various Media

The degradation of Bis(nonanoyloxy)dioctylstannane in the environment is primarily driven by hydrolytic and photolytic processes. The susceptibility of its ester linkages and the carbon-tin bonds to these degradation mechanisms dictates its environmental persistence.

Hydrolytic Degradation:

In aqueous environments, this compound is expected to undergo hydrolysis. The ester bonds are susceptible to cleavage, leading to the formation of dioctyltin (B90728) oxide (DOTO) and nonanoic acid. This reaction is influenced by pH, with the rate of hydrolysis generally increasing under both acidic and alkaline conditions.

While specific mechanistic studies on this compound are limited in publicly available literature, data from structurally similar dioctyltin dicarboxylates, such as dioctyltin dilaurate (DOTL), provide valuable insights through a read-across approach. industrialchemicals.gov.au Studies on these analogues suggest that the initial hydrolysis of the ester groups is a key step. Following the initial hydrolysis, further reactions can lead to the formation of various oxo-bridged dioctyltin species. For instance, in simulated gastric conditions, dioctyltin compounds have been shown to hydrolyze into complex structures, including dimeric distannoxanes. industrialchemicals.gov.au

The general pathway for the hydrolysis of a dioctyltin dicarboxylate can be represented as follows:

(C₈H₁₇)₂Sn(OCOC₈H₁₇)₂ + 2H₂O → (C₈H₁₇)₂SnO + 2C₈H₁₇COOH

This initial product, dioctyltin oxide, can exist in equilibrium with various hydrated and oligomeric forms in aqueous media.

Photolytic Degradation:

Sunlight can also play a significant role in the degradation of organotin compounds. Photolytic degradation involves the breaking of chemical bonds by the energy of photons. For organotins, this can lead to the cleavage of the carbon-tin bond, a process known as dealkylation.

Studies on other organotin compounds, such as butyltins, have demonstrated that UV radiation can lead to the sequential loss of alkyl groups. researchgate.net For this compound, it is anticipated that photolysis would contribute to the cleavage of the octyl groups from the tin atom. This process would likely proceed in a stepwise manner, forming monooctyltin species and eventually inorganic tin. The presence of photosensitizers in the natural environment, such as humic acids, could potentially accelerate this process.

Identification and Characterization of Chemical Transformation Products

The degradation of this compound results in the formation of several transformation products. The identification and characterization of these products are essential for a complete understanding of its environmental fate.

Based on the degradation pathways discussed, the primary transformation products are expected to be:

Dioctyltin Oxide (DOTO): Formed through the hydrolysis of the nonanoyloxy ligands. DOTO itself is a key intermediate that can undergo further transformations. bnt-chemicals.com

Nonanoic Acid: Released during the hydrolysis of the parent compound.

Monooctyltin (MOT) species: Formed as a result of the photolytic cleavage of one octyl group from the dioctyltin moiety.

Inorganic Tin: The ultimate degradation product of the organotin structure, resulting from the complete loss of organic groups.

The following table summarizes the expected transformation products of this compound.

| Parent Compound | Degradation Process | Primary Transformation Products | Secondary Transformation Products |

| This compound | Hydrolysis | Dioctyltin oxide (DOTO), Nonanoic acid | Oligomeric stannoxanes |

| This compound | Photolysis | Monooctyltin species | Inorganic tin |

Factors Influencing Degradation Kinetics, such as pH, Temperature, and Light Exposure

The rate at which this compound degrades is influenced by several environmental factors.

pH: The pH of the surrounding medium has a significant impact on the rate of hydrolysis. As with many esters, the hydrolysis of the nonanoyloxy groups is catalyzed by both acid and base. Therefore, the degradation rate is expected to be at a minimum in neutral pH conditions and increase in more acidic or alkaline environments.

Temperature: Like most chemical reactions, the rate of degradation of this compound increases with temperature. Higher temperatures provide the necessary activation energy for both hydrolytic and photolytic reactions to occur more rapidly.

Light Exposure: The intensity and wavelength of light are critical factors for photolytic degradation. The presence of sunlight, particularly the UV component, will drive the dealkylation process. The rate of photolysis will be higher in clear, shallow waters where light penetration is greater compared to turbid or deep waters.

The table below outlines the expected influence of these factors on the degradation kinetics.

| Factor | Influence on Hydrolysis | Influence on Photolysis |

| pH | Rate increases in acidic and alkaline conditions | Minimal direct effect, but can influence the speciation of degradation products |

| Temperature | Rate increases with increasing temperature | Rate generally increases with increasing temperature |

| Light Exposure | No direct effect | Rate increases with increasing light intensity and UV content |

Analytical Techniques for Monitoring Organotin Degradation in Academic Contexts

The accurate monitoring of this compound and its degradation products in environmental and laboratory settings requires sophisticated analytical techniques. The choice of method often depends on the matrix (e.g., water, sediment) and the concentration levels of the analytes. nih.gov

A common approach for the analysis of organotin compounds involves a multi-step process:

Extraction: The compounds of interest are first extracted from the sample matrix using an appropriate organic solvent.

Derivatization: As many organotin compounds are not sufficiently volatile for gas chromatography, a derivatization step is often employed. This typically involves converting the polar organotin species into more volatile and thermally stable derivatives, for example, through ethylation or hydridization. nih.gov

Chromatographic Separation: The derivatized organotins are then separated using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). nih.gov

Detection: Highly sensitive and specific detectors are used for quantification. Common choices include mass spectrometry (MS) coupled with GC (GC-MS) or inductively coupled plasma mass spectrometry (ICP-MS) coupled with HPLC (HPLC-ICP-MS). nih.govnih.gov

The table below provides an overview of the analytical techniques commonly used for the determination of organotin compounds.

| Analytical Step | Technique | Description |

| Extraction | Liquid-Liquid Extraction, Solid-Phase Extraction (SPE) | Isolation of organotins from the sample matrix. |

| Derivatization | Ethylation (e.g., with sodium tetraethylborate), Hydridization (e.g., with sodium borohydride) | Increases the volatility and thermal stability of the analytes for GC analysis. nih.gov |

| Separation | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Separates the different organotin species from each other and from matrix interferences. nih.gov |

| Detection | Mass Spectrometry (MS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Flame Photometric Detection (FPD) | Provides sensitive and specific detection and quantification of the separated organotin compounds. nih.govnih.gov |

High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) offers the advantage of direct analysis of the polar degradation products without the need for derivatization, providing a powerful tool for speciation studies. nih.gov

Future Research Trajectories and Emerging Applications of Dioctylstannanes

Design and Synthesis of Next-Generation Organotin Catalysts with Enhanced Sustainability

The development of next-generation organotin catalysts is geared towards enhancing their sustainability by improving efficiency, reducing toxicity, and utilizing renewable resources. Research is increasingly focused on creating catalysts that are highly selective and can be easily recovered and recycled, minimizing their environmental footprint. chemicalindustryjournal.co.uknih.gov The pursuit of these "green" catalysts is a response to the growing demand for more environmentally friendly chemical processes. chemicalindustryjournal.co.uk

A key trend is the move away from highly toxic and non-renewable metal catalysts to more benign and abundant alternatives. chemicalindustryjournal.co.uk While organotin compounds have been effective catalysts in various industrial processes, the focus is now on designing derivatives with lower toxicity profiles. This includes exploring alternative ligands and synthesis routes that adhere to the principles of green chemistry. The use of organocatalysts, which are derived from organic molecules, is also a rapidly growing area of interest, aiming to replace traditional metal-based catalysts. chemicalindustryjournal.co.uknumberanalytics.com

Future research will likely involve the development of bifunctional catalysts that integrate organotin moieties with other catalytic systems to achieve enhanced activity and selectivity. numberanalytics.com The synthesis of organotin catalysts from bio-based feedstocks is another promising avenue, aligning with the principles of a circular economy. rsc.org

Innovations in Polymer Stabilization Technologies Utilizing Dioctylstannanes

Dioctyltin (B90728) compounds have long been recognized for their role as heat stabilizers in polyvinyl chloride (PVC). lupinepublishers.comafirm-group.com The primary mechanism involves the substitution of labile chlorine atoms in the PVC chain, preventing thermal degradation and the release of hydrochloric acid. lupinepublishers.com Innovations in this area are focused on developing more effective and less toxic stabilization systems.

A critical aspect of future innovation is addressing the environmental impact of stabilizers. There is a growing emphasis on developing stabilizers that are less persistent in the environment and have lower bioaccumulation potential. The use of recycled PVC that may contain regulated stabilizers like certain ortho-phthalates highlights the need for transparent chemical compositions and the development of safer alternatives. nih.gov

Exploration of Novel Chemical Transformations Catalyzed by Bis(nonanoyloxy)dioctylstannane

While specific research on the catalytic applications of this compound is not extensively documented, its structural similarity to other dioctyltin dicarboxylates, such as dioctyltin dilaurate (DOTL), suggests its potential in a range of chemical transformations. bnt-chemicals.comreaxis.com Dioctyltin dicarboxylates are known to be effective catalysts for esterification, transesterification, and polycondensation reactions. bnt-chemicals.combnt-chemicals.com

Future research is expected to explore the catalytic activity of this compound in the synthesis of polyesters, polyurethanes, and other polymers. bnt-chemicals.comreaxis.com Its potential as a catalyst in the cross-linking of silicones and silane-modified polymers is also an area ripe for investigation. reaxis.combnt-chemicals.com The reactivity of such catalysts is influenced by the nature of the carboxylate ligand, suggesting that the nonanoyloxy group may confer specific advantages in terms of solubility, reactivity, and compatibility with different reaction media.

The exploration of novel chemical transformations will likely extend to fine chemical synthesis, where the unique Lewis acidity and coordination properties of the tin center can be harnessed to promote specific reactions. The development of asymmetric versions of these catalysts could open up new possibilities in enantioselective synthesis.

Green Chemistry Principles in Organotin Compound Synthesis and Application

The principles of green chemistry are increasingly being applied to the entire lifecycle of organotin compounds, from their synthesis to their final application. rroij.comtandfonline.comyoutube.com This holistic approach aims to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. tandfonline.comyoutube.com

In the synthesis of organotin compounds, green chemistry principles advocate for the use of less hazardous starting materials and solvents. rsc.orgrroij.com For instance, developing synthetic routes that avoid the use of highly reactive and toxic organometallic reagents is a key objective. The use of catalytic methods for the synthesis of organotin compounds themselves is also an area of active research. rroij.com

Q & A

Q. What are the standard methods for synthesizing Bis(nonanoyloxy)dioctylstannane, and how can reaction conditions be optimized?

this compound is typically synthesized via transesterification or condensation reactions involving dioctyltin oxide and nonanoic acid derivatives. Key parameters include temperature (80–120°C), catalyst choice (e.g., acidic or basic conditions), and stoichiometric ratios. For optimization, factorial design experiments (e.g., varying temperature, solvent polarity, and reaction time) can systematically identify ideal conditions .

| Reaction Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Higher yields at 100–110°C |

| Solvent | Toluene/DMF | Polar solvents favor esterification |

| Catalyst | H₂SO₄/SnCl₂ | Acidic catalysts reduce side reactions |

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of nonanoyloxy and octyl groups via chemical shifts (e.g., δ 0.8–1.5 ppm for alkyl chains) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 687.66448 (C₃₆H₇₂O₄Sn) .

- Elemental Analysis: Quantifies tin (Sn) content (theoretical ~16.8%) to assess purity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation: Use fume hoods to avoid inhalation of aerosols (GHS H335) .

- Emergency Measures: Rinse eyes with water for 15 minutes if exposed; consult medical professionals for ingestion or prolonged exposure .

Advanced Research Questions

Q. How can computational modeling enhance the design of experiments (DoE) for this compound applications?

AI-driven tools (e.g., COMSOL Multiphysics) simulate reaction kinetics and thermodynamic stability, enabling virtual screening of catalysts or solvents. For instance, density functional theory (DFT) predicts activation energies for transesterification steps, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in catalytic efficiency data across studies?

- Meta-Analysis: Compare datasets using standardized metrics (e.g., turnover frequency, TOF) and normalize variables (temperature, substrate purity) .

- Controlled Replication: Reproduce experiments under identical conditions to isolate discrepancies (e.g., trace moisture affecting Sn-O bond stability) .

Q. How do interdisciplinary approaches (e.g., chemical biology) expand the utility of this compound in research?

Q. What methodologies ensure robust data integrity in oxidative/nitrative stress studies involving stannane derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.